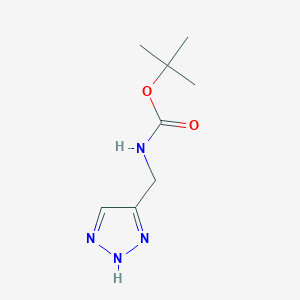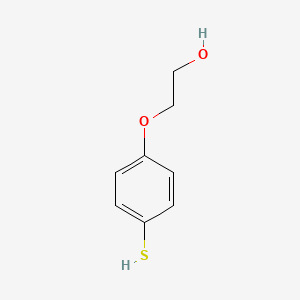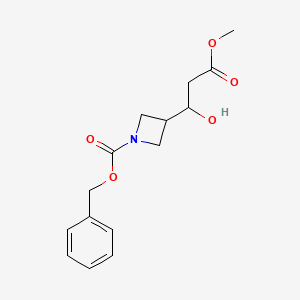
Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate is a chemical compound with a complex structure that includes an azetidine ring, a benzyl group, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxy groups using reducing agents.
Substitution: Nucleophilic substitution reactions involving the benzyl group or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can yield alcohols.
科学的研究の応用
Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
類似化合物との比較
Similar Compounds
- Benzyl 3-hydroxyazetidine-1-carboxylate
- Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate is unique due to the presence of the methoxy and oxo groups, which confer distinct chemical properties and reactivity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and biological activity, making it a valuable molecule for various applications.
特性
分子式 |
C15H19NO5 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
benzyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO5/c1-20-14(18)7-13(17)12-8-16(9-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3 |
InChIキー |
LQJMGTRVYQEAFQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
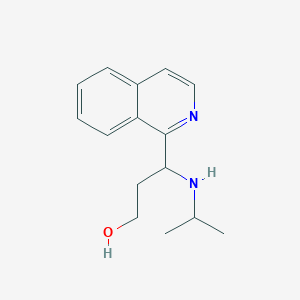
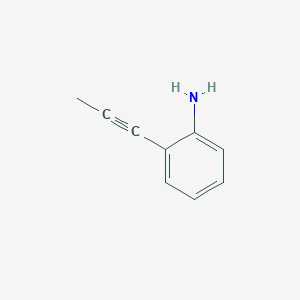
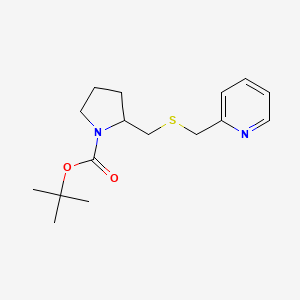
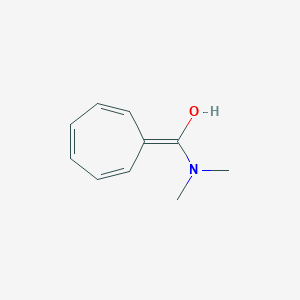
![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)
